molecular formula C192H295N61O60S B1139755 Oxyntomodulin (porcine, bovine) CAS No. 62340-29-8

Oxyntomodulin (porcine, bovine)

Número de catálogo: B1139755
Número CAS: 62340-29-8
Peso molecular: 4450 g/mol
Clave InChI: DDYAPMZTJAYBOF-ZMYDTDHYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Análisis Bioquímico

Biochemical Properties

Oxyntomodulin (porcine, bovine) interacts with several biomolecules, primarily the GLP1R and GCGR . It is a dual agonist of these receptors, which may act additively to GLP-1 to reduce food intake and appetite .

Cellular Effects

Oxyntomodulin (porcine, bovine) has significant effects on various types of cells and cellular processes. It influences cell function by activating GLP1R and GCGR, leading to a reduction in food intake and body weight . It also inhibits fasting plasma ghrelin .

Molecular Mechanism

The molecular mechanism of Oxyntomodulin (porcine, bovine) involves its binding interactions with GLP1R and GCGR . As a dual agonist, it activates these receptors, leading to changes in gene expression and enzyme activation that result in reduced food intake and body weight .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxyntomodulin (porcine, bovine) change over time. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .

Dosage Effects in Animal Models

In animal models, the effects of Oxyntomodulin (porcine, bovine) vary with different dosages. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .

Metabolic Pathways

Oxyntomodulin (porcine, bovine) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Oxyntomodulin (porcine, bovine) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Oxyntomodulin (porcine, bovine) is primarily in the cytoplasm of cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La oxintomodulina se sintetiza mediante el procesamiento postraduccional del proglucagón en las células intestinales . La ruta sintética implica la escisión del proglucagón para producir péptido similar al glucagón-1, oxintomodulina y glicentina . Las condiciones de reacción suelen implicar la escisión enzimática y condiciones específicas de pH y temperatura para garantizar el correcto plegamiento y la actividad del péptido.

Métodos de producción industrial: La producción industrial de oxintomodulina implica la tecnología del ADN recombinante, donde el gen que codifica el proglucagón se inserta en un sistema de expresión adecuado, como Escherichia coli o levadura. El proglucagón expresado se procesa entonces para producir oxintomodulina mediante escisión enzimática .

Análisis De Reacciones Químicas

Tipos de reacciones: La oxintomodulina experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

    Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.

    Reducción: Ditiotreitol u otros agentes reductores.

    Sustitución: Técnicas de mutagénesis dirigida al sitio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen péptidos de oxintomodulina modificados con perfiles de unión al receptor y actividad alterados .

4. Aplicaciones de la investigación científica

La oxintomodulina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Aplicaciones Científicas De Investigación

Table 1: Summary of Mechanisms of Action

MechanismDescription
Appetite SuppressionInhibits food intake via GLP-1R activation
Insulin SecretionStimulates insulin release from pancreatic beta cells
Glucose ToleranceImproves glucose metabolism during tolerance tests
Circadian Rhythm ResettingModulates liver circadian rhythms linked to food intake

Therapeutic Applications

The therapeutic potential of oxyntomodulin is being explored across several domains:

  • Weight Management : Chronic administration of OXM has demonstrated superior weight loss effects compared to other incretin-based therapies. This is particularly relevant for overweight and obese individuals where traditional weight loss methods have failed .
  • Diabetes Management : OXYNTOMODULIN's ability to enhance insulin secretion and lower blood glucose levels positions it as a promising treatment for type 2 diabetes. Clinical trials have confirmed its efficacy in improving glycemic control without significant adverse effects .
  • Circadian Rhythm Disorders : Research indicates that OXM can reset liver circadian clocks influenced by food intake. This finding suggests potential applications in managing metabolic disorders linked to circadian misalignment, such as obesity .

Case Studies

  • Clinical Trial on Weight Loss :
    • A randomized, double-blind study evaluated the effects of oxyntomodulin infusion on overweight participants. Results indicated significant reductions in body weight and improvements in metabolic parameters compared to placebo groups .
  • Diabetes Management Study :
    • In a crossover trial involving individuals with type 2 diabetes, oxyntomodulin infusion led to enhanced insulin secretion during graded glucose infusion tests, outperforming placebo conditions significantly .
  • Circadian Rhythm Research :
    • A study demonstrated that administering oxyntomodulin at specific times could effectively reset liver transcriptional rhythms, suggesting its application in treating circadian rhythm disorders associated with shift work or irregular eating patterns .

Actividad Biológica

Oxyntomodulin (OXM) is a 37-amino-acid peptide hormone derived from proglucagon, primarily secreted by the intestinal L-cells in response to food intake. It plays a significant role in regulating appetite, energy expenditure, and glucose metabolism. This article delves into the biological activity of OXM, focusing on its mechanisms of action, physiological effects, and therapeutic potential.

OXM activates both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR), leading to various biological effects:

  • GLP-1R Activation : OXM stimulates cAMP production, which is crucial for insulin secretion and glucose homeostasis. It has been shown to lower blood glucose levels after glucose administration and enhance insulin secretion from pancreatic β-cells .
  • GCGR Activation : While OXM has a lower affinity for GCGR compared to glucagon, it still exerts significant effects on glucose metabolism and energy regulation .

Appetite Regulation

Research indicates that OXM is involved in appetite suppression:

  • Animal Studies : Central administration of OXM in rodents significantly reduces food intake and body weight. The peptide signals satiety to hypothalamic circuits, which are crucial for appetite regulation .
  • Human Trials : In a randomized controlled trial, intravenous infusion of OXM reduced energy intake by approximately 19% during a buffet meal without causing nausea or affecting food palatability. Preprandial ghrelin levels were also significantly suppressed .

Physiological Effects

OXM influences several physiological processes:

  • Energy Expenditure : Chronic treatment with OXM has been associated with increased energy expenditure and weight loss in animal models. This effect appears to be mediated through both GLP-1R and GCGR activation .
  • Gastrointestinal Motility : OXM affects gastric emptying; however, its specific role in gastrointestinal motility remains complex and may vary depending on receptor engagement .

Therapeutic Potential

Given its biological activity, OXM is being explored for therapeutic applications:

  • Obesity Management : As an incretin mimetic, OXM offers potential benefits in treating obesity by promoting weight loss and improving metabolic parameters .
  • Type 2 Diabetes : Its ability to enhance insulin secretion and lower blood glucose makes it a candidate for diabetes management strategies. Clinical studies have confirmed its efficacy in improving glucose tolerance in humans .

Comparative Data Table

Parameter Oxyntomodulin (Porcine/Bovine) GLP-1 Glucagon
Amino Acid Length373029
Receptor ActivationGLP-1R, GCGRGLP-1RGCGR
Appetite SuppressionYesYesNo
Insulin SecretionYesYesNo
Energy Expenditure IncreaseYesYesLimited

Case Studies

  • Weight Loss in Obese Subjects : A study involving overweight participants showed that chronic administration of OXM led to significant weight loss over several weeks compared to placebo controls. Participants also reported decreased hunger levels throughout the treatment period.
  • Diabetes Management : In a clinical trial involving Type 2 diabetes patients, OXM infusion resulted in improved glycemic control, with participants exhibiting enhanced insulin sensitivity and reduced fasting blood glucose levels.

Propiedades

Número CAS

62340-29-8

Fórmula molecular

C192H295N61O60S

Peso molecular

4450 g/mol

Nombre IUPAC

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1

Clave InChI

DDYAPMZTJAYBOF-ZMYDTDHYSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N

SMILES canónico

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N

Sinónimos

Alternative Names: Glucagon (1-37), Enteroglucagon

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.